molecular formula C9H8F2N4 B13627103 4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline

4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline

Cat. No.: B13627103
M. Wt: 210.18 g/mol
InChI Key: WZEZZGPILDBBOC-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is an aromatic compound featuring a difluorinated benzene ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the reaction of 4,5-difluoroaniline with 1-methyl-1h-1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone
  • Fluconazole
  • Voriconazole

Comparison: 4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern on the benzene ring and the presence of the triazole moiety. This structure imparts distinct chemical and biological properties compared to other similar compounds, such as enhanced binding affinity to certain enzymes or receptors .

Properties

Molecular Formula

C9H8F2N4

Molecular Weight

210.18 g/mol

IUPAC Name

4,5-difluoro-2-(2-methyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C9H8F2N4/c1-15-9(13-4-14-15)5-2-6(10)7(11)3-8(5)12/h2-4H,12H2,1H3

InChI Key

WZEZZGPILDBBOC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=CC(=C(C=C2N)F)F

Origin of Product

United States

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